![molecular formula C17H16FN3O2 B3020684 3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone CAS No. 478247-92-6](/img/structure/B3020684.png)
3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone
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Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The structure of imidazole is characterized by a five-membered ring, which includes two nitrogen atoms and three carbon atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Scientific Research Applications
Antibacterial Activity
This compound could potentially have antibacterial properties. A study reported the synthesis of Schiff base derivatives containing indole and triazole, which showed excellent antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis .
Antifungal Activity
The compound could also have antifungal properties. The derivatives of 1,3-diazole, a similar compound, have shown different biological activities such as antifungal activity .
Antitubercular Activity
The compound might have potential antitubercular activity. The derivatives of 1,3-diazole have shown antitubercular activity .
Anti-inflammatory Activity
The compound could potentially have anti-inflammatory properties. The derivatives of 1,3-diazole have shown anti-inflammatory activity .
Antitumor Activity
The compound might have potential antitumor activity. The derivatives of 1,3-diazole have shown antitumor activity .
Antioxidant Activity
The compound could potentially have antioxidant properties. The derivatives of 1,3-diazole have shown antioxidant activity .
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their versatile chemical structure . For instance, some imidazole derivatives can inhibit microtubule assembly formation , while others can utilize hydrophobic pockets to gain strong inhibitory potency .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities . For example, some imidazole derivatives can affect the pathways related to cell division by inhibiting microtubule assembly .
Pharmacokinetics
Imidazole is a highly soluble compound, which suggests that it may have good bioavailability .
Result of Action
Imidazole-containing compounds are known to have a wide range of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole suggests that it may be stable in various environments .
Future Directions
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-13-3-1-12(2-4-13)9-15-16(22)6-8-21(17(15)23)7-5-14-10-19-11-20-14/h1-4,6,8,10-11,22H,5,7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVXQXVCTXQQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CN(C2=O)CCC3=CN=CN3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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